beta-NAPHTHYL PALMITATE

Descripción general

Descripción

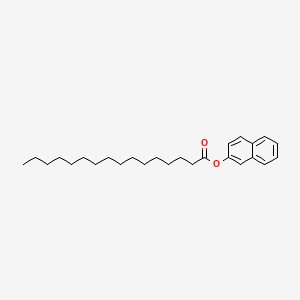

Beta-Naphthyl Palmitate: Hexadecanoic acid 2-naphthyl ester , is an organic compound with the molecular formula C26H38O2. It is a derivative of naphthalene and palmitic acid, characterized by its ester linkage. This compound is often used in various chemical and industrial applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Beta-Naphthyl Palmitate can be synthesized through the esterification reaction between beta-naphthol and palmitic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process includes the purification of the product through distillation or recrystallization to obtain a high-purity compound suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions: Beta-Naphthyl Palmitate undergoes several types of chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases, resulting in the formation of beta-naphthol and palmitic acid.

Oxidation: The naphthalene ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, introducing different substituents.

Common Reagents and Conditions:

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid.

Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like aluminum chloride.

Major Products Formed:

Hydrolysis: Beta-naphthol and palmitic acid.

Oxidation: Oxidized derivatives of the naphthalene ring.

Substitution: Substituted naphthalene derivatives.

Aplicaciones Científicas De Investigación

Biochemical Applications

Esterase Activity Studies

Beta-naphthyl palmitate serves as a substrate in esterase activity assays. Research indicates that it can be used to assess the enzymatic activity of various esterases. For instance, studies demonstrated that esterases from different sources exhibit varying activities when interacting with this compound compared to other substrates like p-nitrophenyl acetate.

| Substrate | Specific Activity (U/mg) | Relative Activity (%) |

|---|---|---|

| This compound | 181.28 | 22.8 |

| p-Nitrophenyl Acetate | 795.1 | 100 |

| Ethyl Palmitate | 325.1 | 40.9 |

This table illustrates the substrate specificity of various esterases, highlighting the utility of this compound in enzyme characterization studies .

Pharmaceutical Applications

Therapeutic Formulations for Amyloid Diseases

this compound has been investigated for its potential role in therapeutic formulations targeting amyloid-related diseases such as Alzheimer's disease. It may function synergistically with other therapeutic agents to inhibit amyloid fibril formation and reduce neurotoxicity associated with amyloid deposits . This dual-action approach could enhance patient compliance by combining multiple medications into a single formulation.

Case Studies

Case Study: Esterase Characterization

A study focused on purifying and characterizing an esterase from Rhodococcus sp. demonstrated that this compound could effectively serve as a substrate for enzyme assays, aiding in the determination of enzyme kinetics and specificity . This research highlighted the compound's relevance in biocatalysis and environmental bioremediation applications.

Mecanismo De Acción

The mechanism of action of Beta-Naphthyl Palmitate involves its interaction with specific molecular targets and pathways. The ester linkage allows it to act as a substrate for esterases, enzymes that hydrolyze ester bonds. This hydrolysis releases beta-naphthol and palmitic acid, which can then participate in various biochemical processes. The naphthalene moiety may also interact with cellular receptors and enzymes, influencing biological activity.

Comparación Con Compuestos Similares

Beta-Naphthyl Acetate: An ester of beta-naphthol and acetic acid, used in similar applications but with different physical properties.

Beta-Naphthyl Laurate: An ester of beta-naphthol and lauric acid, with applications in organic synthesis and industrial processes.

Uniqueness: Beta-Naphthyl Palmitate is unique due to its longer carbon chain (palmitic acid), which imparts distinct physical and chemical properties compared to shorter-chain esters. This makes it particularly useful in applications requiring specific solubility and stability characteristics.

Actividad Biológica

Beta-naphthyl palmitate (BNP) is an ester compound formed from beta-naphthol and palmitic acid, known for its diverse biological activities. This article explores the biological mechanisms, pharmacological implications, and relevant case studies associated with BNP.

Chemical Structure and Properties

This compound has the chemical formula C_21H_30O_2 and a molecular weight of 314.47 g/mol. The compound features a naphthalene moiety that can interact with various cellular receptors and enzymes, influencing its biological activity. Upon hydrolysis, BNP yields beta-naphthol and palmitic acid, which are bioactive compounds themselves.

The biological activity of this compound is largely attributed to its hydrolysis by esterases, leading to the release of its constituent parts. These components can modulate several biochemical pathways:

- Enzyme Interaction : The naphthalene structure can engage with enzymes, potentially affecting their activity.

- Inflammatory Response : Studies indicate that palmitic acid can trigger inflammatory pathways via Toll-like receptor 4 (TLR4), which may be relevant in understanding BNP's effects .

- Insulin Secretion : Chronic exposure to palmitate has been shown to inhibit insulin secretion in pancreatic islets, suggesting a potential role for BNP in metabolic regulation .

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

- Antioxidant Properties : BNP may exhibit antioxidant effects through its hydrolyzed products.

- Anti-inflammatory Effects : The compound has been studied for its ability to modulate inflammatory responses, particularly through the NF-κB signaling pathway .

- Metabolic Effects : Research indicates that BNP can influence lipid metabolism and insulin signaling pathways .

Table 1: Summary of Biological Activities of this compound

Case Study: Inhibition of Insulin Secretion

A study demonstrated that prolonged exposure (72 hours) of pancreatic islets to palmitate significantly inhibited glucose-induced insulin secretion by over 50%. This effect was linked to alterations in calcium signaling critical for exocytosis in beta cells . Such findings highlight the metabolic implications of compounds like BNP in diabetes research.

Case Study: Inflammatory Response Modulation

Another investigation focused on the inflammatory response induced by saturated fatty acids, including palmitic acid. It was found that these fatty acids activate TLR4 pathways leading to increased expression of pro-inflammatory markers such as IL-6 and TNF-alpha . This suggests that this compound could play a role in modulating inflammation in metabolic disorders.

Propiedades

IUPAC Name |

naphthalen-2-yl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-26(27)28-25-21-20-23-17-15-16-18-24(23)22-25/h15-18,20-22H,2-14,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCOXWREQWKNAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.